molecular formula C9H12Cl8 B577080 1,1,1,3,7,9,9,9-Octachlorononane CAS No. 13389-26-9

1,1,1,3,7,9,9,9-Octachlorononane

Cat. No.: B577080
CAS No.: 13389-26-9
M. Wt: 403.795
InChI Key: JYHPDWPVJVUZHF-UHFFFAOYSA-N
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Description

1,1,1,3,7,9,9,9-Octachlorononane: is a chlorinated hydrocarbon with the molecular formula C9H12Cl8 . This compound is characterized by its high chlorine content, which imparts unique chemical properties. It is primarily used in research settings due to its complex structure and reactivity.

Scientific Research Applications

1,1,1,3,7,9,9,9-Octachlorononane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying chlorination reactions and mechanisms.

    Biology: Investigating the effects of chlorinated hydrocarbons on biological systems.

    Medicine: Exploring potential therapeutic applications and toxicological effects.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of 1,1,1,3,7,9,9,9-Octachlorononane are not detailed in the search results. For accurate safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,7,9,9,9-Octachlorononane typically involves the chlorination of nonane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions on the nonane molecule. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,7,9,9,9-Octachlorononane undergoes several types of chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxygenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution: Formation of alkyl halides or alcohols.

    Reduction: Formation of partially chlorinated nonanes.

    Oxidation: Formation of chlorinated carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1,1,1,3,7,9,9,9-Octachlorononane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress. These effects are mediated through the formation of reactive intermediates and the generation of free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3,4,4,5,5,5-Decachloropentane
  • 1,1,1,2,2,3,3,4,4,4-Decachlorobutane
  • 1,1,1,2,2,3,3,4,4,5,5,5-Dodecachloropentane

Uniqueness

1,1,1,3,7,9,9,9-Octachlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content makes it particularly useful for studying the effects of heavy chlorination on hydrocarbon structures and reactivity.

Properties

IUPAC Name

1,1,1,3,7,9,9,9-octachlorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl8/c10-6(4-8(12,13)14)2-1-3-7(11)5-9(15,16)17/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHPDWPVJVUZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697790
Record name 1,1,1,3,7,9,9,9-Octachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-26-9
Record name 1,1,1,3,7,9,9,9-Octachlorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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